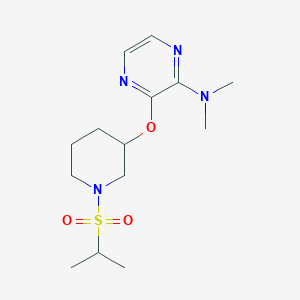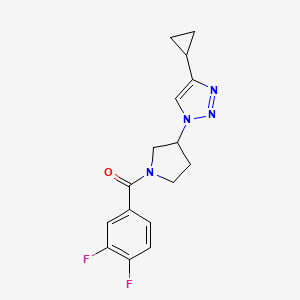
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride
Vue d'ensemble
Description
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound with the molecular formula C10H9BrClNO2S It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Applications De Recherche Scientifique
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the design and synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: It is employed in studies investigating the biological activity of indole derivatives, which are known for their diverse pharmacological properties.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, leading to their wide range of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Méthodes De Préparation
The synthesis of 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indole to introduce the bromine atom at the 5-position. This is followed by acetylation to add the acetyl group at the 1-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often use automated systems and continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Common reagents for these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride can be compared with other indole derivatives, such as:
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.
1-Acetyl-5-bromo-2,3-dihydro-1H-indole: Lacks the sulfonyl chloride group, which is crucial for its reactivity in forming covalent bonds with biomolecules.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNBWFJSLLIAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)
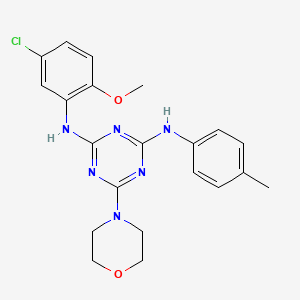
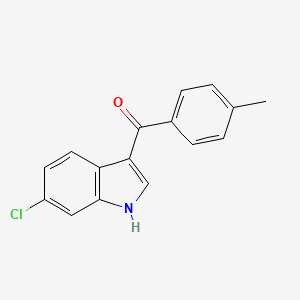
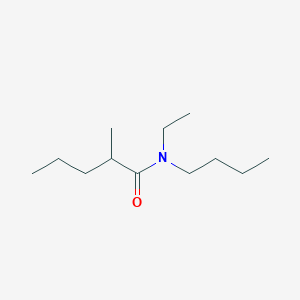

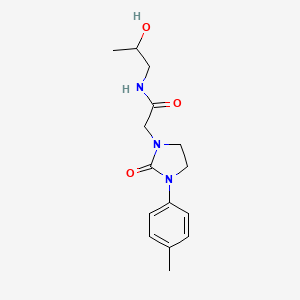
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)
![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)
